molecular formula C8H17N B12710472 (2S)-6-Methyl-5-hepten-2-amine CAS No. 911848-36-7

(2S)-6-Methyl-5-hepten-2-amine

Cat. No.: B12710472
CAS No.: 911848-36-7
M. Wt: 127.23 g/mol
InChI Key: LINQVIAARQIDQJ-QMMMGPOBSA-N
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Description

(2S)-6-Methyl-5-hepten-2-amine is an organic compound with the molecular formula C8H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Methyl-5-hepten-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 6-methyl-5-hepten-2-one.

    Reduction: The ketone group in the starting material is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or an amine donor in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate the precursor.

    Continuous Flow Processes: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Methyl-5-hepten-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding oxides or imines using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: It can be reduced further to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Imines, oxides

    Reduction: Secondary and tertiary amines

    Substitution: Alkylated or acylated amines

Scientific Research Applications

(2S)-6-Methyl-5-hepten-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-6-Methyl-5-hepten-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-6-Methyl-5-hepten-2-ol: An alcohol analog with similar structural features but different reactivity.

    (2S)-6-Methyl-5-hepten-2-one: A ketone analog used as a precursor in the synthesis of the amine.

Uniqueness

(2S)-6-Methyl-5-hepten-2-amine is unique due to its specific chiral configuration and the presence of an amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

911848-36-7

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(2S)-6-methylhept-5-en-2-amine

InChI

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m0/s1

InChI Key

LINQVIAARQIDQJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)N

Canonical SMILES

CC(CCC=C(C)C)N

Origin of Product

United States

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